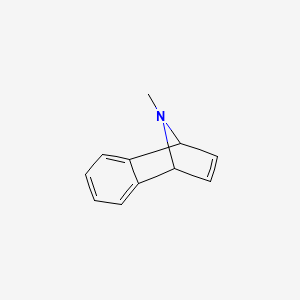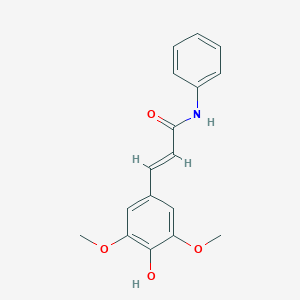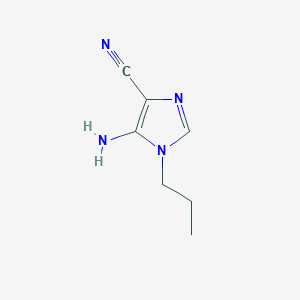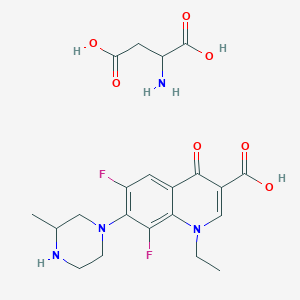
N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide typically involves the condensation of an imidazole derivative with an appropriate hydrazide. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with hydrazine hydrate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the imidazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or other biological processes. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen atom.
4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position of the ring.
Imidazole-4-carboxaldehyde: A precursor in the synthesis of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide.
Uniqueness
N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is unique due to its specific structure, which combines an imidazole ring with a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-amino-N'-(1H-imidazol-5-ylmethyl)acetohydrazide |
InChI |
InChI=1S/C6H11N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2,4,10H,1,3,7H2,(H,8,9)(H,11,12) |
InChI Key |
ODEXLRNDFXOTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CNNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)

![4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)



![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)




![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)


